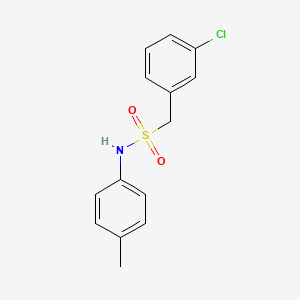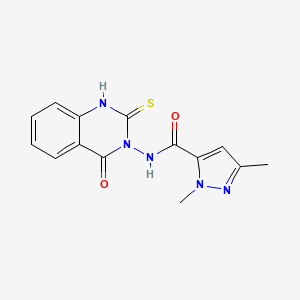![molecular formula C14H18N2O2 B4585828 1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)
1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing the imidazole ring can be achieved through various methods, reflecting the adaptability of this heterocyclic framework. For instance, the microwave irradiation method offers a rapid, efficient, and environmentally friendly approach to synthesizing imidazole derivatives, including those with significant biological activities (Prashanth et al., 2021). Another example involves a one-pot synthesis approach, highlighting the practicality and effectiveness of creating tetra-substituted imidazole compounds (Ahmad et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazole-based compounds is characterized by their distinct electronic distribution and intramolecular interactions. For example, the introduction of methoxy groups can influence the overall stability and electronic properties of the molecule, as seen in various spectroscopic and computational studies. These modifications can lead to a better understanding of the compound's reactivity and potential for further chemical modifications (Jayabharathi et al., 2012).
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, underscoring their chemical versatility. Their reactivity can be tailored through functional group modifications, enabling the synthesis of complex molecules with desired properties. For instance, imidazole compounds can undergo electrophilic substitution reactions, nucleophilic addition reactions, and more, depending on the substituents present on the ring (Dago et al., 2016).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of the substituents attached to the imidazole ring. For example, the introduction of methoxy groups can affect the compound's solubility in various solvents, potentially enhancing its applicability in different industrial and pharmaceutical contexts (Hu & Chen, 2015).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to their applications in synthesis and drug design. These properties are modulated by the electronic effects of substituents on the imidazole ring, which can be explored through various spectroscopic techniques and computational methods to gain insights into the compound's behavior in chemical reactions (Shekhovtsov et al., 2023).
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Effects
Studies have explored the environmental presence, degradation, and toxicological effects of chemical compounds similar in structure or function to "1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole". For example, research on parabens, which share some chemical resemblance, highlights concerns over their role as weak endocrine disruptors and their persistence in aquatic environments. Despite wastewater treatments that can effectively remove these compounds, they remain ubiquitous in surface waters and sediments, pointing to continuous environmental introduction through consumer product usage (Haman et al., 2015).
Biochemical Applications and Toxicity
The biochemical properties and potential toxicological impacts of synthetic phenolic antioxidants, which share functional groups with "this compound", have been widely studied. These compounds, found in various consumer products, have raised concerns due to their presence in the environment and potential health effects, including endocrine disruption and carcinogenicity. Research emphasizes the need for further investigation into their environmental behaviors and toxic effects, suggesting a cautious approach to their use and management (Liu & Mabury, 2020).
Antimicrobial and Enzymatic Treatment Applications
The enzymatic treatment of pollutants, a field relevant to the study of "this compound", offers promising approaches for the decolorization and detoxification of industrial dyes in wastewater. Such research suggests the potential of enzymatic reactions, facilitated by compounds with similar functional groups, in environmental remediation technologies. The enhancement of these processes through redox mediators further underlines the importance of chemical innovation in addressing pollution (Husain, 2006).
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-17-13-6-2-3-7-14(13)18-11-5-4-9-16-10-8-15-12-16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZPLOXJGGYEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)
![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)

![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)